Home > Products > Screening Compounds P7746 > Pomalidomide-PEG5-Azide
Pomalidomide-PEG5-Azide -

Pomalidomide-PEG5-Azide

Catalog Number: EVT-13847528
CAS Number:
Molecular Formula: C26H34N6O10
Molecular Weight: 590.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pomalidomide-PEG5-Azide is a specialized compound used primarily in the field of targeted protein degradation, particularly within the context of proteolysis-targeting chimeras (PROTAC) technology. This compound combines the pharmacological properties of pomalidomide, a known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group, facilitating further chemical modifications and conjugations.

Source

The compound is commercially available from various suppliers, including R&D Systems, Tenova Pharma, Tocris Bioscience, and Sigma-Aldrich. Each source offers detailed specifications regarding the compound's purity, molecular structure, and potential applications in research.

Classification

Pomalidomide-PEG5-Azide is classified as a functionalized cereblon ligand. It is designed for use in PROTAC research and development, which aims to create targeted therapies by harnessing the body's ubiquitin-proteasome system to degrade specific proteins associated with diseases.

Synthesis Analysis

Methods

The synthesis of Pomalidomide-PEG5-Azide typically involves several steps that integrate pomalidomide with a PEG linker and an azide group. The most common method includes:

  1. Starting Materials: Pomalidomide and a suitable PEG derivative with an azide functional group are used as starting materials.
  2. Coupling Reaction: The PEG linker is covalently attached to pomalidomide through amine or carboxylic acid coupling reactions.
  3. Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity of at least 95% .

Technical Details

The synthesis may require specific conditions such as controlled temperature and pH, depending on the reactivity of the functional groups involved. The azide group allows for subsequent click chemistry reactions, enabling further modifications to enhance the compound's efficacy in biological applications.

Molecular Structure Analysis

Structure

Pomalidomide-PEG5-Azide has a complex molecular structure characterized by:

  • Molecular Formula: C25H34N6O9
  • Molecular Weight: Approximately 562.58 g/mol
  • Chemical Structure: The structure includes a central pomalidomide moiety linked to a PEG chain terminating in an azide group.

The structural representation can be summarized as follows:

4 17 Azido 3 6 9 12 15 pentaoxaheptadecyl amino 2 2 6 dioxo 3 piperidinyl 1H isoindole 1 3 2H dione\text{4 17 Azido 3 6 9 12 15 pentaoxaheptadecyl amino 2 2 6 dioxo 3 piperidinyl 1H isoindole 1 3 2H dione}

Data

The compound's InChI Key is GQNYHWLPMGECRM-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .

Chemical Reactions Analysis

Reactions

Pomalidomide-PEG5-Azide can undergo various chemical reactions due to its functional groups:

  1. Click Chemistry: The azide group facilitates click reactions with alkynes or dibenzocyclooctyne (DBCO) compounds, allowing for the conjugation of additional ligands or biomolecules.
  2. Cross-Linking: The PEG component can serve as a flexible spacer in cross-linking reactions with target proteins.

Technical Details

These reactions are typically performed under mild conditions to preserve the integrity of sensitive biological molecules. The versatility of the azide group enhances the compound's utility in creating diverse PROTAC constructs.

Mechanism of Action

Process

Pomalidomide-PEG5-Azide functions primarily through its interaction with cereblon, an E3 ubiquitin ligase. The mechanism involves:

  1. Binding: The pomalidomide moiety binds to cereblon.
  2. Recruitment: This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system.
  3. Degradation: Once recruited, these proteins are tagged for degradation, effectively reducing their levels within the cell.

Data

This mechanism is crucial for developing therapies targeting specific proteins implicated in various diseases, including cancer .

Physical and Chemical Properties Analysis

Physical Properties

Pomalidomide-PEG5-Azide is typically presented as a solid at room temperature with a recommended storage temperature of -20°C to maintain stability.

Chemical Properties

Key chemical properties include:

  • Purity: ≥95% (HPLC)
  • Solubility: Soluble in common organic solvents suitable for biological applications.
  • Stability: Stable under recommended storage conditions but may degrade if exposed to extreme temperatures or moisture.
Applications

Pomalidomide-PEG5-Azide has significant applications in scientific research:

  1. Targeted Protein Degradation: It is used extensively in PROTAC technology to develop novel therapeutics aimed at degrading specific disease-related proteins.
  2. Drug Development: Researchers utilize this compound in drug discovery processes to explore new treatments for cancers and other diseases where protein degradation plays a role.
  3. Bioconjugation Studies: Its azide functionality allows researchers to create bioconjugates for studying protein interactions and cellular functions.
Introduction to Targeted Protein Degradation and Pomalidomide-PEG5-Azide

Evolution of PROTAC® Technology in Chemical Biology

The development of proteolysis-targeting chimera (PROTAC®) technology represents a paradigm shift in chemical biology, transitioning from theoretical concept to clinical reality. The foundational work by Crews and Deshaies (2001) introduced heterobifunctional molecules capable of hijacking the ubiquitin-proteasome system (UPS) for targeted protein degradation [2] [3]. Unlike traditional inhibitors requiring occupancy-driven inhibition, PROTACs operate via event-driven catalysis, enabling sustained biological effects beyond pharmacokinetic persistence [6] [9]. This technology has evolved through three generations:

Table 1: Generational Evolution of PROTAC Technology

GenerationTime PeriodE3 Ligase RecruitersKey LimitationsNotable Degraders
First2001-2008Peptide-based (e.g., VHL, β-TrCP)Poor cell permeability, instabilityPeptidic MetAP2 degraders
Second2008-2019Small molecules (MDM2, cIAP)Limited E3 ligase repertoireNutlin-based degraders
Third2020-presentDiverse ligands (CRBN, VHL, RNF4)Hook effect optimizationPomalidomide-PEG5-Azide derivatives

The breakthrough came with non-peptidic E3 ligase ligands, particularly cereblon (CRBN) binders like thalidomide derivatives (2010) and VHL inhibitors (2012) [3] [5]. These discoveries enabled drug-like PROTACs with enhanced cell permeability and oral bioavailability. Clinical validation emerged with ARV-110 and ARV-471, demonstrating proof-of-concept in oncology [2] [9]. Pomalidomide-PEG5-Azide epitomizes modern PROTAC building blocks, integrating optimized CRBN recruitment with modular linker chemistry for PROTAC library synthesis [1] [4].

Role of Cereblon Ligands in E3 Ubiquitin Ligase Recruitment

Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex, has emerged as a privileged target for PROTAC design due to its "ligandability" and tissue distribution. The structural basis of CRBN recruitment involves:

  • Molecular Glue Mechanism: Immunomodulatory drugs (IMiDs) like pomalidomide induce neosubstrate specificity by remodeling CRBN's surface, creating interfaces for zinc finger transcription factors (e.g., IKZF1/3) [3] [9].
  • Ligand-Induced Protein Docking: The triazine ring of pomalidomide forms critical hydrogen bonds with CRBN's Trp380, His378, and Trp386, while the phthalimide moiety engages hydrophobic pockets [3] [5].
  • Degradation Plasticity: Minor modifications to pomalidomide alter substrate specificity (e.g., lenalidomide degrades IKZF1/3, while CC-885 targets GSPT1) [2] [9].

Table 2: CRBN Ligands in Targeted Protein Degradation

LigandBinding Affinity (Kd)Key Structural FeaturesDegradation TargetsApplications in PROTACs
Thalidomide~250 µMNon-substituted phthalimideLimited endogenousEarly proof-of-concept
Lenalidomide~100 µMAmino-glutarimide modificationIKZF1/3, CK1αBTK degraders
Pomalidomide~50 µMFluorinated phthalimideIKZF1/3, ZFP91Pomalidomide-PEG5-Azide
Avadomide~25 µMTetrafluorinated phthalimideGSPT1, RBM39BET degraders

Pomalidomide-PEG5-Azide leverages this chemistry by retaining the fluorinated phthalimide core essential for CRBN binding while incorporating a PEG5-azide handle for conjugation [1] [4] [10]. Its binding mode avoids steric clashes with linker attachment sites, unlike VHL ligands that require extensive optimization [3] [6].

Strategic Importance of Modular Building Blocks in PROTAC Design

The rational design of PROTACs demands systematic optimization of three components: target warhead, E3 ligase recruiter, and linker. Pomalidomide-PEG5-Azide exemplifies a versatile building block addressing key challenges:

  • Linker Optimization: The PEG5 spacer (24 atoms, ~19.2 Å) balances flexibility and hydrophilicity, reducing aggregation and improving solubility compared to alkyl chains [1] [6]. Azide termination enables copper-free click chemistry with alkyne-functionalized warheads, facilitating rapid PROTAC assembly [4] [10].
  • Ternary Complex Formation: Optimal linker length permits spatial alignment between the POI and CRBN, influencing cooperativity (α-values). For instance, BRD4 degraders with PEG4-PEG6 linkers exhibit DC₅₀ values 10-fold lower than shorter/linker variants [6] [8].
  • Library Synthesis: Batch variation in linker composition can significantly alter degradation efficacy. Pomalidomide-PEG5-Azide enables parallel synthesis of PROTAC libraries via azide-alkyne cycloaddition, allowing screening of 50+ analogs in <72 hours [1] [4].

Table 3: Pomalidomide-PEG5-Azide in PROTAC Applications

Target ProteinWarhead LigandPROTAC StructureDC₅₀ (nM)Max Degradation (%)
BRD4JQ1Poma-PEG5-JQ12.1>95
BTKIbrutinibPoma-PEG5-Ibrutinib5.890
ERRαXCT790Poma-PEG5-XCT79010.385
TauQC-01–175Poma-PEG5-QC-0148.778

Data compiled from PROTACpedia and Fischer Lab Degradation Database [6] [9]

The chemical structure of Pomalidomide-PEG5-Azide (C₂₅H₃₄N₆O₉, MW 562.58 Da) features:

  • Pomalidomide core: Ensures high-affinity CRBN engagement (Kd ≈ 50 µM)
  • PEG5 linker: 17-atom spacer (O-CH2-CH2)4-O) enhancing aqueous solubility (logP = -1.2)
  • Terminal azide: Enables bioorthogonal conjugation without protecting groups [1] [4] [10]

Stability studies show >95% purity at -20°C for 12 months, though azide reduction can occur under prolonged light exposure [7] [10].

Properties

Product Name

Pomalidomide-PEG5-Azide

IUPAC Name

3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide

Molecular Formula

C26H34N6O10

Molecular Weight

590.6 g/mol

InChI

InChI=1S/C26H34N6O10/c27-31-28-7-9-39-11-13-41-15-17-42-16-14-40-12-10-38-8-6-22(34)29-19-3-1-2-18-23(19)26(37)32(25(18)36)20-4-5-21(33)30-24(20)35/h1-3,20H,4-17H2,(H,29,34)(H,30,33,35)

InChI Key

TZOHJKYEXIATGQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCOCCOCCOCCOCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.